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molecular formula C12H11ClN2O3 B8772143 methyl N-[(5-chloro-1H-indol-2-yl)carbonyl]glycinate

methyl N-[(5-chloro-1H-indol-2-yl)carbonyl]glycinate

Cat. No. B8772143
M. Wt: 266.68 g/mol
InChI Key: BTPZWJDICBQQOS-UHFFFAOYSA-N
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Patent
US06277877B1

Procedure details

[(5-Chloro-1H-indole-2-carbonyl)-amino]-acetic acid methyl ester (100 mg, 0.40 mmol) was added to a saturated solution of ammonia in methanol (ca. 3 mL) at 25° C. The suspension was sonicated for 1 hour and the resulting solution concentrated. The residue was triturated with ether/hexanes and dried. Yield 77 mg, 77%; HPLC (60/40) 2.78 minutes (98%); PBMS 252/254 (MH+, 100%);
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3](=[O:18])[CH2:4][NH:5][C:6]([C:8]1[NH:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13]([Cl:17])=[CH:12][CH:11]=2)=[O:7].[NH3:19]>CO>[C:3]([CH2:4][NH:5][C:6]([C:8]1[NH:9][C:10]2[C:15]([CH:16]=1)=[CH:14][C:13]([Cl:17])=[CH:12][CH:11]=2)=[O:7])(=[O:18])[NH2:19]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC(CNC(=O)C=1NC2=CC=C(C=C2C1)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was sonicated for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the resulting solution concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether/hexanes
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
HPLC (60/40) 2.78 minutes (98%)
Duration
2.78 min

Outcomes

Product
Name
Type
Smiles
C(N)(=O)CNC(=O)C=1NC2=CC=C(C=C2C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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